molecular formula C15H18N2O4S B2696241 N1-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-N2-(thiophen-2-ylmethyl)oxalamide CAS No. 1790195-13-9

N1-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-N2-(thiophen-2-ylmethyl)oxalamide

Cat. No. B2696241
CAS RN: 1790195-13-9
M. Wt: 322.38
InChI Key: QNRLQGZFQFNTSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-N2-(thiophen-2-ylmethyl)oxalamide, also known as FTI-277, is a small molecule inhibitor that targets farnesyltransferase enzyme. Farnesyltransferase is an enzyme that is responsible for the attachment of farnesyl groups to proteins, which is essential for the proper functioning of many proteins, including Ras proteins. Ras proteins are involved in cell signaling pathways that regulate cell growth and differentiation. Mutations in Ras genes are commonly found in many types of cancer, making Ras proteins a potential target for cancer therapy. FTI-277 has been shown to inhibit the activity of farnesyltransferase, leading to the inhibition of Ras protein function and potential anti-cancer effects.

Scientific Research Applications

Synthesis and Evaluation of Derivatives

Design and Pharmacological Evaluation : A study involving the synthesis of novel derivatives related to the mentioned compound focused on evaluating their pharmacological properties. The derivatives exhibited significant antidepressant and antianxiety activities, suggesting their potential in treating related disorders. The research highlighted the compound's versatility in synthesizing derivatives with promising pharmacological effects (J. Kumar et al., 2017).

Catalytic Activity Enhancement

Enhancement in Catalytic Activity : N,N'-Bis(furan-2-ylmethyl)oxalamide, a derivative of the mentioned compound, has been found effective in promoting Cu-catalyzed N-arylation of anilines and cyclic secondary amines. This showcases the compound's application in facilitating a broad range of coupling reactions, which are crucial for developing pharmaceutically important building blocks (Subhajit Bhunia et al., 2017).

Organic Synthesis and Reaction Development

Novel Synthetic Approaches : Another study introduced a novel one-pot synthetic approach utilizing a related compound for the synthesis of N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides. This methodology provides a new formula for synthesizing both anthranilic acid derivatives and oxalamides, showcasing the compound's utility in organic synthesis and reaction development (V. Mamedov et al., 2016).

Inhibition of Enzymatic Activity

Inhibitors of NQO2 : Derivatives of the compound have been evaluated as inhibitors of the enzyme NQO2, which is of interest in cancer chemotherapy and malaria treatment. Despite showing lower activity compared to the lead furan amidine, these studies contribute to understanding the structure-activity relationship and offer insights into designing more effective inhibitors (Soraya Alnabulsi et al., 2018).

Environmental and Material Applications

Dye-Sensitized Solar Cells : Research into phenothiazine derivatives, including those with furan as a conjugated linker (similar in structure to the mentioned compound), showed improved solar energy-to-electricity conversion efficiency. This indicates the potential application of such compounds in enhancing the performance of dye-sensitized solar cells, contributing to renewable energy technology development (Se Hun Kim et al., 2011).

properties

IUPAC Name

N'-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]-N-(thiophen-2-ylmethyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O4S/c1-15(20,8-11-4-2-6-21-11)10-17-14(19)13(18)16-9-12-5-3-7-22-12/h2-7,20H,8-10H2,1H3,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNRLQGZFQFNTSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CO1)(CNC(=O)C(=O)NCC2=CC=CS2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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